molecular formula C14H17FO3 B1326198 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone CAS No. 884504-39-6

3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone

Cat. No.: B1326198
CAS No.: 884504-39-6
M. Wt: 252.28 g/mol
InChI Key: QVHOIUILWUZBKG-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)-5'-Fluoro-2'-Methylpropiophenone (CAS: 884504-39-6) is a fluorinated aromatic ketone featuring a 1,3-dioxane ring fused to a propiophenone backbone. Its molecular formula is C₁₄H₁₇FO₃, with a molecular weight of 252.29 g/mol . The compound’s structure includes:

  • A 5'-fluoro substituent on the aromatic ring, introducing electron-withdrawing effects.
  • A 2'-methyl group at the ortho position, providing steric and electronic modulation.
  • A 1,3-dioxan-2-yl moiety, which enhances solubility and influences conformational stability.

This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, leveraging its balanced lipophilicity and reactivity .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-10-3-4-11(15)9-12(10)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHOIUILWUZBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646010
Record name 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-39-6
Record name 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3-Dioxane Ring

The 1,3-dioxane ring is typically formed by acetalization of a carbonyl compound with a 1,3-diol under acidic catalysis. For example, the reaction of a propiophenone derivative bearing a carbonyl group with ethylene glycol or a substituted diol in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) leads to the cyclic acetal (1,3-dioxane) formation.

  • Reaction conditions: Often performed in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
  • Water removal: Use of a Dean-Stark apparatus or molecular sieves to drive the equilibrium toward acetal formation by removing water.
  • Catalysts: PTSA monohydrate is commonly used; yields can reach up to 99% under optimized conditions.

Formation of the Propiophenone Backbone

The propiophenone moiety is constructed by coupling the substituted aromatic ring with a propionyl group.

  • Methods: Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst (e.g., AlCl3) or via organometallic coupling reactions.
  • Subsequent acetalization: The carbonyl group of the propiophenone is then protected by forming the 1,3-dioxane ring as described above.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Acetalization (1,3-dioxane formation) 2,2-dimethoxypropane, 2-methylpropane-1,3-diol, PTSA, THF, room temp, overnight 99 High yield; water removal critical; colorless liquid product
Tosylation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol p-Toluenesulfonyl chloride, triethylamine, DCM, 0-20°C, 1 h 97 Used for further functionalization; purified by silica gel chromatography
Coupling with aromatic fluoromethyl precursor Friedel-Crafts acylation or organometallic coupling Variable Dependent on substrate and catalyst; optimized for regioselectivity and yield

Research Findings and Optimization

  • Catalyst efficiency: Use of tetrabutylammonium tribromide and other phase-transfer catalysts can improve acetalization rates and yields.
  • Continuous flow synthesis: Industrial scale synthesis benefits from continuous flow reactors to maintain precise temperature control and efficient mixing, leading to higher purity and reproducibility.
  • Enolate chemistry: Studies on related 1,3-dioxan-5-ones show facile formation of lithium, boron, and titanium enolates, which can be exploited for stereoselective functionalization, potentially applicable to this compound’s synthesis.
  • Reaction kinetics: Deprotonation and enolate formation kinetics have been studied to optimize base and temperature conditions, improving selectivity and yield in subsequent steps.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C14H17FO3
Molecular Weight 252.28 g/mol
Key Functional Groups 1,3-Dioxane ring, fluorine substituent, methyl substituent, propiophenone backbone
Typical Solvents THF, DCM, toluene
Catalysts p-Toluenesulfonic acid (PTSA), triethylamine, tetrabutylammonium tribromide
Temperature Range 0°C to room temperature (20-25°C), sometimes up to reflux for acetalization
Reaction Time 1 hour to overnight depending on step
Purification Methods Silica gel chromatography, extraction, drying over sodium sulfate
Typical Yields 68.8% to 99% depending on step and conditions

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has been studied for its potential role in drug development, particularly in enhancing the efficacy and targeting of therapeutic agents. Its incorporation into drug formulations can improve solubility and bioavailability, which are critical factors in pharmacokinetics.

2. Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can enhance the cytotoxic effects of established chemotherapeutics when used in combination therapies .

Drug Delivery Systems

1. Polymeric Micelles
3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone can be utilized in polymeric micelle formulations for drug delivery. These micelles enhance the solubility of hydrophobic drugs and facilitate their transport to target sites within the body. The amphiphilic nature of polymeric micelles allows for the encapsulation of various therapeutic agents, improving their stability and release profiles .

2. Nucleic Acid Delivery
The compound's structural characteristics make it suitable for the development of carriers for nucleic acids, such as siRNA or mRNA. Polymeric micelles incorporating this compound can protect nucleic acids from degradation while enhancing cellular uptake, which is vital for gene therapy applications .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
Aibani et al. (2024)Amphiphilic PolymersDemonstrated enhanced cellular uptake and stability of drug-loaded polymersomes containing similar compounds .
Liang et al. (2023)Nucleic Acid DeliveryDeveloped micelles using compounds with dioxane moieties that effectively delivered miRNA to target cells .
PubChem Data (2023)Chemical PropertiesProvided comprehensive data on the compound's structure and potential applications in drug formulation .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance its binding affinity to these targets, while the 1,3-dioxane ring provides structural stability. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(1,3-Dioxan-2-yl)-5'-Fluoro-2'-Methylpropiophenone can be contextualized against analogs reported in recent literature and commercial catalogs. Below is a comparative analysis supported by

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences Applications
Target Compound 5'-F, 2'-Me, 1,3-dioxan-2-yl C₁₄H₁₇FO₃ 252.29 Reference structure Pharmaceutical intermediates
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 2',4'-diF, 5,5-dimethyl-dioxane, valerophenone chain C₁₇H₂₁F₂O₃ 317.35 Longer aliphatic chain, dual fluorine substituents, dimethyl-dioxane Drug synthesis (enhanced lipophilicity)
2'-Chloro-4',5'-Difluoro-3-(1,3-dioxan-2-yl)-propiophenone 2'-Cl, 4',5'-diF, 1,3-dioxan-2-yl C₁₃H₁₃ClF₂O₃ 291.00 Chlorine addition, dual fluorine substituents High-reactivity chemical intermediate
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-5'-Fluoro-2'-Methylbutyrophenone 5,5-dimethyl-dioxane, butyrophenone chain C₁₈H₂₃FO₃ 306.38 Extended carbon chain, dimethyl-dioxane Bioactive molecule development

Key Findings

Substituent Effects :

  • Fluorine vs. Chlorine : The target compound’s single fluorine at 5' offers moderate electron-withdrawing effects, whereas the 2'-chloro-4',5'-difluoro analog () exhibits stronger electrophilicity due to chlorine’s higher electronegativity.
  • Methyl Group : The 2'-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., pentyl/hexyl chains in ), favoring reactions at the ketone moiety.

Dioxane Modifications :

  • Dimethyl-dioxane (e.g., in ) increases steric shielding and ring stability compared to the unmodified dioxane in the target compound.
  • The 1,3-dioxan-2-yl group universally enhances solubility in polar aprotic solvents, critical for synthetic applications.

Aliphatic Chain Length: Propiophenone vs. Valerophenone/Butyrophenone: Longer chains (e.g., valerophenone in ) elevate lipophilicity (logP ↑), making them suitable for membrane-permeable drug candidates. The target’s shorter chain balances solubility and reactivity.

Electronic and Steric Trends: Compounds with dual electron-withdrawing groups (e.g., 2',4'-difluoro ) exhibit heightened reactivity in nucleophilic aromatic substitution compared to the target’s mono-fluoro substituent.

Biological Activity

3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone is an organic compound with significant potential in various fields, particularly in medicinal chemistry due to its unique structural features. This compound contains a 1,3-dioxane ring, a fluorine atom, and a methyl group attached to a propiophenone backbone, which contribute to its biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C₁₄H₁₇FO₃
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 884504-39-6
  • IUPAC Name : 3-(1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one

Synthesis

The synthesis of this compound typically involves:

  • Formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol using acid catalysts.
  • Introduction of the fluorine and methyl groups via nucleophilic substitution and alkylation reactions.

Common catalysts include toluenesulfonic acid and zirconium tetrachloride. The use of efficient methods like continuous flow processes can optimize yields and reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies suggest that the compound may act as a prodrug requiring activation by specific enzymes within bacterial cells .

Anticancer Activity

The compound shows promise as an anticancer agent. Its structure allows for interactions with specific molecular targets involved in cancer cell proliferation. The presence of the fluorine atom may enhance binding affinity to these targets, potentially leading to effective therapeutic outcomes .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound may interact with various enzymes or receptors related to disease pathways.
  • Structural Stability : The 1,3-dioxane ring provides stability that may enhance the compound's bioavailability and efficacy.

The exact pathways and molecular interactions are still under investigation but are crucial for understanding its therapeutic potential.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is beneficial.

Compound NameStructure FeaturesBiological ActivityApplications
1,3-Dioxane DerivativesSimilar dioxane structureModerate antimicrobial activityOrganic synthesis
Fluorinated PropiophenonesFluorine substitutionVarying anticancer propertiesPharmaceutical intermediates
This compoundUnique combination of featuresPromising antimicrobial and anticancer activitiesPotential drug development

Case Studies and Research Findings

Recent studies have focused on the biological activity of compounds similar to this compound. For instance:

  • A study highlighted the activation of prodrugs by Baeyer-Villiger monooxygenases in Mycobacterium tuberculosis, suggesting similar mechanisms could apply to this compound .
  • Another study indicated that modifications in substituents on phenyl groups can significantly affect the activity against both replicating and non-replicating bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone, and what catalysts are typically employed?

  • Methodology : The synthesis typically involves a two-step process:

Formation of the propiophenone backbone : Fluorinated aromatic ketones (e.g., 5-fluoro-2-methylpropiophenone) are synthesized via Friedel-Crafts acylation using AlCl₃ or BF₃ as Lewis acid catalysts .

Dioxane ring introduction : The 1,3-dioxane moiety is introduced via acid-catalyzed cyclocondensation of 1,3-propanediol with the ketone. Toluenesulfonic acid (p-TsOH) or boron trifluoride etherate (BF₃·OEt₂) are common catalysts, with reaction conditions optimized for water removal (e.g., Dean-Stark apparatus) to shift equilibrium toward product formation .

  • Key Considerations : Monitor reaction progress using TLC or GC-MS to detect intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the final product.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl, dioxane ring) and methyl group integration. ¹⁹F NMR resolves fluorine environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) or electron impact (EI) modes are suitable .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.
    • Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem entries for analogous fluorinated propiophenones) .

Q. What are the primary research applications of this compound in organic synthesis?

  • Applications :

  • Protecting Group : The 1,3-dioxane moiety can act as a carbonyl-protecting group in multi-step syntheses, enabling selective reactivity at other sites .
  • Building Block : Used in synthesizing fluorinated heterocycles (e.g., pyrazoles, thiazoles) via nucleophilic substitution or cycloaddition reactions .
  • Pharmacophore Exploration : The fluorophenyl-dioxane scaffold is studied for bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation step to enhance yield and purity?

  • Optimization Strategies :

  • Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., p-TsOH vs. BF₃·OEt₂) for regioselectivity and reaction rate. Lewis acids may reduce side reactions like ketone dimerization .
  • Solvent Selection : Use toluene or xylene to facilitate azeotropic water removal. Avoid polar aprotic solvents (e.g., DMF) that stabilize intermediates and reduce cyclization efficiency.
  • Temperature Control : Maintain reflux conditions (110–140°C) to ensure complete dehydration while avoiding thermal decomposition.
    • Purity Enhancement : Employ gradient recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals.

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

  • Root Cause Analysis :

  • Steric Effects : Substituent crowding (e.g., 5'-fluoro and 2'-methyl groups) may distort NMR chemical shifts. Compare with DFT-calculated shifts using software like Gaussian or ADF .
  • Dynamic Effects : Conformational flexibility of the dioxane ring can lead to averaged signals. Variable-temperature NMR (VT-NMR) resolves dynamic behavior .
    • Resolution Tactics :
  • 2D NMR (COSY, NOESY) : Elucidate through-space interactions and coupling networks.
  • X-ray Crystallography : Resolve absolute configuration and crystal packing effects (if single crystals are obtainable) .

Q. What in vitro models are appropriate for evaluating the compound's biological activity?

  • Experimental Design :

  • Enzyme Assays : Screen against fluorophore-tagged kinases or phosphatases using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) .
  • Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include controls for fluorophore interference.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, with LC-MS quantification of parent compound and metabolites .
    • Data Interpretation : Normalize activity against reference inhibitors (e.g., staurosporine for kinases) and apply statistical models (e.g., ANOVA) to validate significance.

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological activity data across replicate studies?

  • Troubleshooting Steps :

  • Sample Integrity : Verify compound purity (>95% by HPLC) and stability (e.g., avoid light exposure for fluorinated compounds) .
  • Assay Conditions : Standardize buffer pH, temperature, and incubation times. Pre-equilibrate reagents to minimize batch effects.
    • Statistical Analysis : Use Bland-Altman plots or coefficient of variation (CV) to quantify inter-experimental variability. Apply robust regression models to outliers .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s computational data (CID entries) for analogous fluorinated ketones .
  • Spectroscopic Libraries : NIST Chemistry WebBook for IR/NMR reference spectra .
  • Biological Assays : Follow protocols from Journal of Fundamental and Applied Sciences for enzyme inhibition studies .

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